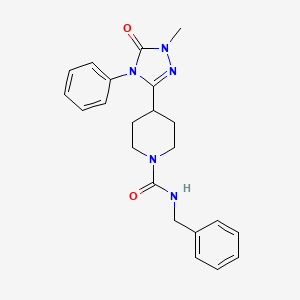

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXVTQGROWFUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin. The 1,4-disubstituted 1,2,3-triazoles, which are part of the compound’s structure, can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme.

Mode of Action

It is suggested that the triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously. This allows it to bind to the target enzyme in various ways, potentially altering its function.

Biochemical Pathways

Compounds with similar structures have been shown to affect the release of monoamines, such as dopamine and serotonin. This could potentially affect various biochemical pathways related to these neurotransmitters.

Pharmacokinetics

Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration.

Result of Action

Based on its potential role as a monoamine releasing agent, it could potentially alter neurotransmitter levels in the brain, affecting various neurological processes.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, emphasizing substituent effects and biological relevance. Data are synthesized from peer-reviewed studies (Tables 1–2).

Table 1: Structural Comparison of Triazolone Derivatives

SAR Insights :

Core Heterocycle: Piperidine vs. pyrrolidinone/pyrazine influences lipophilicity and target engagement. Piperidine derivatives (e.g., the target compound) exhibit higher LogP, favoring blood-brain barrier penetration for nootropic activity .

Triazolone Modifications :

- Oxo vs. Thioxo : The oxo group in the target compound may enhance hydrogen bonding with neuronal receptors (e.g., acetylcholine esterase), while thioxo analogs (e.g., in ) improve antioxidant/antimicrobial activity via sulfur-mediated redox interactions .

- Substituent Effects : Phenyl and benzyl groups (target compound) likely enhance π-π stacking in hydrophobic binding pockets, whereas electron-withdrawing groups (e.g., chloro in ) stabilize radical intermediates in antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves a multi-step route:

- Step 1 : Preparation of the triazolone core via cyclocondensation of phenyl hydrazine derivatives with carbonyl reagents under acidic conditions .

- Step 2 : Functionalization of the piperidine ring through carboxamide coupling using benzylamine derivatives and activating agents (e.g., EDCI/HOBt).

- Step 3 : Purification via column chromatography, with TLC monitoring (silica gel, ethyl acetate/hexane) to confirm intermediate formation .

- Analytical Validation : Final product purity is confirmed by -NMR (e.g., integration of benzyl protons at δ 4.3–4.5 ppm) and LC-MS (m/z calculated for CHNO: 406.19) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is employed. Data collection uses Bruker SMART/APEX systems, and refinement is performed with SHELXL (v.2018/3), which optimizes parameters like bond angles, thermal displacement, and hydrogen bonding networks .

- Key Metrics : R-factor thresholds (e.g., for high-resolution data) and residual electron density maps are critical for validating geometric accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., piperidine CH groups at δ 1.5–2.8 ppm) and carbonyl carbons (δ ~165 ppm) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and triazolone N-H (~3200 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching (e.g., [M+H] at m/z 407.1965) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Statistical Analysis : Use ANOVA or Tukey’s HSD test to compare IC values from enzyme inhibition (e.g., bacterial cell wall synthesis assays) versus cell-based assays .

- Mechanistic Studies : Probe off-target effects via proteome-wide profiling (e.g., thermal shift assays) or competitive binding studies with labeled analogs .

- Case Study : Inconsistent antibacterial activity may arise from differential membrane permeability; assess via logP measurements or artificial membrane assays (PAMPA) .

Q. What computational strategies are effective for predicting binding modes of this compound to bacterial targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with bacterial cell wall synthesis enzymes (e.g., Mur ligases). Validate poses via MD simulations (GROMACS) to assess stability .

- Pharmacophore Modeling : Map triazolone and benzyl groups as essential features for hydrogen bonding and π-π stacking interactions .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF at 80°C may enhance carboxamide coupling efficiency .

- Byproduct Analysis : Use LC-MS to trace side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- SAR Variables : Systematically modify substituents on the phenyl (electron-withdrawing vs. donating groups) and piperidine (N-alkylation) moieties.

- Data Interpretation : Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity trends. For example, para-substituted phenyl groups may enhance target affinity by 2–3-fold .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to account for non-linear kinetics?

- Methodological Answer :

- Multi-Point Assays : Test 8–12 concentrations in triplicate, spanning 0.1× to 100× IC.

- Model Fitting : Use Hill equation () to estimate cooperativity (Hill coefficient ) and efficacy .

Q. What criteria validate the reproducibility of crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.